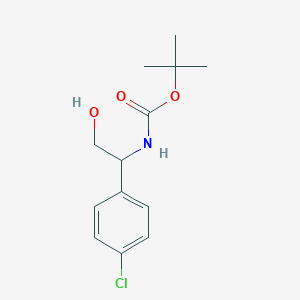

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Description

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is a carbamate derivative featuring a 4-chlorophenyl group and a hydroxyethyl moiety. This compound is structurally characterized by the tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during synthetic processes. It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. For instance, (R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate (CAS 926291-64-7) shares a similar backbone but differs in the chlorophenyl substitution position . The synthesis of such compounds often involves Grignard reactions, nucleophilic additions, or coupling strategies, as seen in the preparation of tert-Butyl (1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl carbamate (22) via a Grignard reagent .

Properties

IUPAC Name |

tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUURCBFBLHSKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601558 | |

| Record name | tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147353-95-5 | |

| Record name | tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Deprotonation : A base (e.g., triethylamine, sodium bicarbonate) abstracts a proton from the amine group, generating a nucleophilic amine anion.

-

Nucleophilic Attack : The amine anion attacks the electrophilic carbonyl carbon of Boc anhydride, displacing the tert-butoxy carbonate leaving group.

The general stoichiometric ratio is 1:1 (amine:Boc anhydride), though excess Boc anhydride (1.2–1.5 equiv) is often employed to drive the reaction to completion.

Standard Laboratory Procedure

Reagents :

-

1-(4-Chlorophenyl)-2-aminoethanol: 1.0 equiv

-

Boc anhydride: 1.2 equiv

-

Triethylamine: 1.5 equiv

-

Dichloromethane (DCM): Solvent

Steps :

-

Dissolve 1-(4-chlorophenyl)-2-aminoethanol (10 mmol) in anhydrous DCM (30 mL) under nitrogen.

-

Add triethylamine (15 mmol) dropwise at 0°C.

-

Introduce Boc anhydride (12 mmol) slowly, maintaining temperature below 5°C.

-

Warm to room temperature and stir for 12–16 hours.

-

Quench with water (20 mL), extract with DCM (3 × 15 mL), dry over MgSO₄, and concentrate in vacuo.

Yield : 85–92% after purification by column chromatography (hexane:ethyl acetate, 3:1).

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

While DCM is the standard solvent, alternatives like tetrahydrofuran (THF) or ethyl acetate can reduce side reactions in moisture-sensitive conditions. Lower temperatures (0–5°C) minimize epimerization of the chiral center in the amino alcohol.

Comparative Solvent Performance :

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 16 | 89 | 98 |

| THF | 18 | 85 | 95 |

| Ethyl Acetate | 20 | 82 | 93 |

Catalytic Additives

Incorporating 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction by stabilizing the transition state, reducing time to 6–8 hours with comparable yields (88–90%).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography remains the gold standard, though preparative HPLC is employed for high-throughput applications. Typical Rf values:

| Mobile Phase | Rf |

|---|---|

| Hexane:Ethyl Acetate (3:1) | 0.45 |

| Dichloromethane:Methanol (9:1) | 0.32 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.24 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (br s, 1H, NH), 4.85–4.78 (m, 1H, CH-OH), 3.64 (dd, J = 10.8, 4.4 Hz, 1H, CH₂OH), 3.52 (dd, J = 10.8, 6.0 Hz, 1H, CH₂OH), 1.43 (s, 9H, C(CH₃)₃).

-

IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (C-O).

Alternative Synthetic Pathways

Epoxide Ring-Opening Approach

A less common route involves the regioselective azidolysis of (S)-1-(4-chlorophenyl)ethylene oxide followed by Staudinger reduction and Boc protection:

-

Epoxide Synthesis : Oxidative epoxidation of 4-chlorostyrene using m-chloroperbenzoic acid (mCPBA).

-

Azidolysis : Treatment with sodium azide in hot water (80°C, 12 h) to yield 1-azido-2-(4-chlorophenyl)ethanol.

-

Reduction : Triphenylphosphine-mediated reduction to the amino alcohol.

-

Boc Protection : Standard procedure as in Section 1.2.

Enzymatic Resolution

Racemic 1-(4-chlorophenyl)-2-aminoethanol can be resolved using lipase-catalyzed acetylation, though this method is cost-prohibitive for large-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction time by 40% (10 hours vs. 16 hours).

Waste Management

The process generates tert-butanol and CO₂ as byproducts. Capturing CO₂ via alkaline scrubbing and recycling tert-butanol improve sustainability.

Challenges and Troubleshooting

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The chlorophenyl group can undergo reduction to form a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate.

Reduction: Formation of tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate.

Substitution: Formation of tert-Butyl (1-(4-methoxyphenyl)-2-hydroxyethyl)carbamate.

Scientific Research Applications

Organic Synthesis

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate serves as an important building block in organic synthesis. It can be utilized as a protecting group for amines, facilitating the development of more complex molecules.

Research indicates that this compound exhibits significant biological activity, particularly:

- Enzyme Inhibition: It has been shown to inhibit enzymes critical for metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), which is essential for DNA synthesis, potentially leading to antiproliferative effects in cancer cells.

- Anti-inflammatory Effects: Studies suggest that related compounds can reduce inflammation markers in cellular models, indicating potential utility in treating inflammatory diseases.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties. Its structural components allow it to interact with biological targets effectively:

| Structural Component | Influence on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and stability |

| Hydroxyethyl group | Facilitates hydrogen bonding with targets |

| Chlorophenyl group | Increases binding affinity through hydrophobic interactions |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. One study reported significant growth inhibition in breast cancer cells treated with this compound, highlighting its potential as a therapeutic agent.

Anti-inflammatory Studies

Another investigation focused on the anti-inflammatory properties of this compound. The results indicated that it could effectively reduce inflammation markers in cellular models, suggesting its application in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing their normal function.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Variations

- Substituent Position : The 4-chlorophenyl group in the target compound contrasts with analogs like (R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate (3-chlorophenyl) and tert-Butyl (1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl carbamate (dual substitution) .

- Functional Groups: Hydroxyethyl vs. aminoethyl (e.g., compound 939760-49-3 ) or ketone-piperazine (compound in ) alters reactivity and biological activity.

- Stereochemistry : Diastereomeric control is critical in compounds like 162536-40-5 (2S,3R configuration) and 22 (1R,2R) , impacting binding affinity in drug candidates.

Biological Activity

Overview

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is an organic compound belonging to the carbamate class, characterized by a tert-butyl group, a chlorophenyl group, and a hydroxyethyl moiety. Its unique structural features enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethyl group can form hydrogen bonds, while the chlorophenyl group engages in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Notably, similar compounds have been shown to interact with tyrosine-protein kinases such as Lyn, Src, and Lck, which are crucial in cellular signaling pathways.

1. Enzyme Interaction Studies

The compound has been utilized as a probe in biochemical studies to investigate enzyme activities and protein interactions. Its unique structure allows for specific binding to target enzymes, facilitating the study of their mechanisms and functions.

2. Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its interactions with various biological targets suggest potential applications in drug development aimed at treating conditions such as cancer and inflammatory diseases .

Case Studies and Experimental Data

Various studies have explored the compound's biological activity:

- Study on Enzyme Inhibition : A study focused on the inhibition of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. The compound was screened alongside others for its ability to inhibit BCAT activity, showing promising results that warrant further investigation into its potential as a therapeutic agent .

- Synthesis and Biological Evaluation : In another study, researchers synthesized derivatives of tert-butyl carbamates and evaluated their biological activities. The presence of halogen substituents like chlorine was noted to enhance lipophilicity and biological activity, suggesting that modifications to the structure could yield more potent compounds.

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Enzyme inhibition | Not specified |

| BAY-069 | BCAT1/2 inhibition | 81 (BCAT1), 21 (BCAT2) |

| Other Carbamate Derivatives | Varied pharmacological properties | Varies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. For example, a Boc-protected intermediate can be generated by reacting 1-(4-chlorophenyl)-2-aminoethanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Characterization often involves -NMR to confirm the Boc group integration (e.g., a singlet at ~1.4 ppm for the tert-butyl protons) and LC-MS for purity assessment. Intermediate steps may require silica gel chromatography for purification .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, as the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid deprotection). Use desiccants to minimize moisture absorption, which can degrade the compound over time .

Q. What analytical techniques are recommended to confirm the compound’s identity and purity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient to assess purity (>95%).

- NMR : Key peaks include the tert-butyl singlet (~1.4 ppm), aromatic protons from the 4-chlorophenyl group (~7.3–7.5 ppm), and hydroxyl protons (~2–5 ppm, broad, exchangeable).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 256.7 (calculated for CHClNO) .

Advanced Research Questions

Q. How can researchers address challenges in achieving high diastereoselectivity during synthesis?

- Methodological Answer : Enantioselective synthesis often requires chiral catalysts or auxiliaries. For example, iodolactamization (as described in Campbell et al., 2009) can induce stereochemical control. Optimization involves screening chiral ligands (e.g., BINOL derivatives) and adjusting reaction temperature (-20°C to RT). Monitor enantiomeric excess (ee) via chiral HPLC or -NMR if fluorinated analogs are used .

Q. What strategies are effective for resolving contradictory data in reaction yields or byproduct formation?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or oxidation intermediates).

- Reaction Optimization : Employ Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading). For example, switching from THF to DCM may reduce hydrolysis byproducts.

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How can researchers determine physical properties (e.g., solubility, melting point) when literature data are unavailable?

- Methodological Answer :

- Solubility : Perform a shake-flask method in solvents (water, ethanol, DMSO) at 25°C. Centrifuge saturated solutions and quantify via UV-Vis.

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare observed values to structurally similar compounds (e.g., tert-butyl carbamates with aryl groups typically melt between 80–120°C) .

Q. What precautions are critical when scaling up synthesis to avoid exothermic reactions or hazardous intermediates?

- Methodological Answer :

- Process Safety : Conduct reaction calorimetry to identify exotherms. Use jacketed reactors with controlled cooling.

- Intermediate Stability : Test intermediates for thermal stability via accelerated rate calorimetry (ARC). For example, Boc-protected amines may decompose above 150°C.

- Waste Management : Neutralize acidic/quench basic waste streams before disposal to avoid generating toxic gases (e.g., HCl from TFA deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.